

Advanced Application Note: Optimized Hyperpolarization of [2-13C]Pyruvic Acid via Dissolution DNP

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Compound of Interest

Compound Name: *Pyruvic-2-13C acid*

CAS No.: 70155-58-7

Cat. No.: B3066106

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Introduction & Scientific Rationale

While [1-13C]Pyruvate is the gold standard for imaging the Warburg effect (glycolysis), it has a fundamental limitation: the C1 label is decarboxylated by Pyruvate Dehydrogenase (PDH) and lost as

CO

[1] To probe the Tricarboxylic Acid (TCA) Cycle—critical for assessing mitochondrial dysfunction in neurodegeneration and cardiac failure—researchers must utilize [2-13C]Pyruvate.

This protocol details the hyperpolarization of [2-13C]Pyruvate.[1][2][3] Unlike C1, the C2 nucleus is a ketone carbon retained during PDH conversion, transferring its hyperpolarization to [1-13C]Acetyl-CoA, which subsequently enters the Krebs cycle to label [5-13C]Glutamate.

Key Technical Challenges addressed in this guide:

- Relaxation Rates: C2 has a shorter

than C1 due to stronger dipolar coupling with methyl protons. We discuss deuteration strategies to mitigate this.

- Chemical Shift Artifacts: The chemical shift dispersion requires precise bandwidth management during acquisition.
- Radical Optimization: Specific electron paramagnetic agent (EPA) ratios for the C2 resonance.

Sample Preparation (The Physics & Chemistry)

The foundation of high polarization (

) lies in the amorphous glass formation and the electron spin density.

Reagents and Composition[4][5][6]

- Substrate: [2-13C]Pyruvic Acid (Density: ~1.27 g/mL).
 - Expert Tip: Use [2-13C, 3,3,3-d3]Pyruvic Acid (methyl-deuterated) if available. Deuteration of the methyl group reduces dipolar relaxation, extending the liquid-state from ~40s to >60s at 3T.
- Radical (EPA): AH111501 (Trityl OX063).
- Relaxation Agent: Gadolinium chelate (e.g., ProHance/Gadoteridol or Dotarem).

Formulation Protocol

This protocol scales to a standard 1.45 g clinical sample size but can be downscaled for preclinical use.

Component	Quantity	Final Concentration	Function
[2-13C]Pyruvic Acid	1.45 g (~1140 μ L)	~14 M (Neat)	Target Nuclei & Glassing Matrix
Trityl Radical (AH111501)	26.5 mg	15 mM	Source of electrons for DNP
Gd Chelate (500 mM stock)	4.3 μ L	~1.5 mM	Shortens electron () to boost DNP efficiency

Step-by-Step Assembly:

- Weighing: Weigh the Trityl radical into a sterile microcentrifuge tube.
- Mixing: Add the [2-13C]Pyruvic acid. Vortex vigorously for 10 minutes. The radical is hydrophobic and requires significant energy to dissolve in the viscous acid.
- Doping: Add the Gd chelate. Vortex for an additional 30 seconds.
- Verification: Centrifuge briefly to ensure no undissolved radical crystals remain. The solution must be a deep, transparent green/black.
- Loading: Transfer to the DNP sample cup (PEEK or equivalent) and insert into the polarizer immediately to prevent radical aggregation.

The DNP Polarization Process^{[2][4][6][7][8][9][10]}

Polarizer Settings^[2]

- Temperature: 0.8 K – 1.2 K (Lower is strictly better for C2 polarization).
- Magnetic Field: 3.35 T or 5.0 T (Standard commercial polarizers).
- Microwave Frequency:

- @ 3.35 T: ~94.005 GHz (Optimize via frequency sweep).
- @ 5.00 T: ~140.05 GHz.
- Note: The optimal frequency for [2-13C] often shifts +5-10 MHz compared to [1-13C] due to the different electronic environment affecting the radical's EPR line width in the presence of the specific isotopomer.

Build-up Monitoring

Irradiate for 60–90 minutes. Monitor the solid-state build-up curve.[4]

- Success Criteria: The build-up time constant () should be 1500–2000s. Saturation is typically reached at

Dissolution & Neutralization (The Chemistry)

Upon dissolution, the pyruvic acid (strong acid) must be instantly neutralized to a physiological pH (7.4) and temperature (37°C).[4]

Dissolution Media Formulation

Target Volume: 5.0 mL (Injectable dose). Target Concentration: 80 mM [2-13C]Pyruvate.

Buffer Recipe (for 1.45 g Acid sample):

- Base: NaOH (Sodium Hydroxide). Stoichiometry is 1:1 with Pyruvic acid.
 - Calculation: 1.45 g Pyruvic Acid / 89.05 g/mol (MW of labeled acid)
16.3 mmol.
 - NaOH req: 16.3 mmol. Use a stock solution (e.g., 10 M) or solid pellets dissolved in the media.
- Buffer: 40 mM TRIS (buffer capacity) + 0.3 mM EDTA (chelates trace metal ions that cause relaxation).

- Solvent: HPLC-grade water.

The "Self-Validating" Logic: The dissolution vessel is heated to $\sim 180^{\circ}\text{C}$ (vapor pressure ~ 10 bar). When fired, the superheated water creates turbulent mixing. If the NaOH ratio is off by $>5\%$, the pH will drift outside the 6.5–8.0 window, destroying the biological utility. Always validate pH on a dummy run before the expensive experiment.

Quality Control (QC) & Workflow Visualization

Before injection, the sample must pass the "Release Criteria" within 60 seconds of dissolution.

QC Decision Tree

- Visual Inspection: Clear solution? (Cloudiness = undissolved radical/salt precipitation).
- pH Check: 7.2 – 7.8 (Use an electronic pH meter or high-sensitivity strips).
- Temperature: 35°C – 38°C .
- Polarization: Measure on a benchtop polarimeter. Expect $>30\%$.

Experimental Workflow Diagram



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Figure 1: End-to-end workflow for [2-13C]Pyruvate hyperpolarization. Critical time-sensitive steps occur after Dissolution.

Biological Application: The TCA Cycle

The unique value of [2-13C]Pyruvate is its ability to trace mitochondrial oxidation.

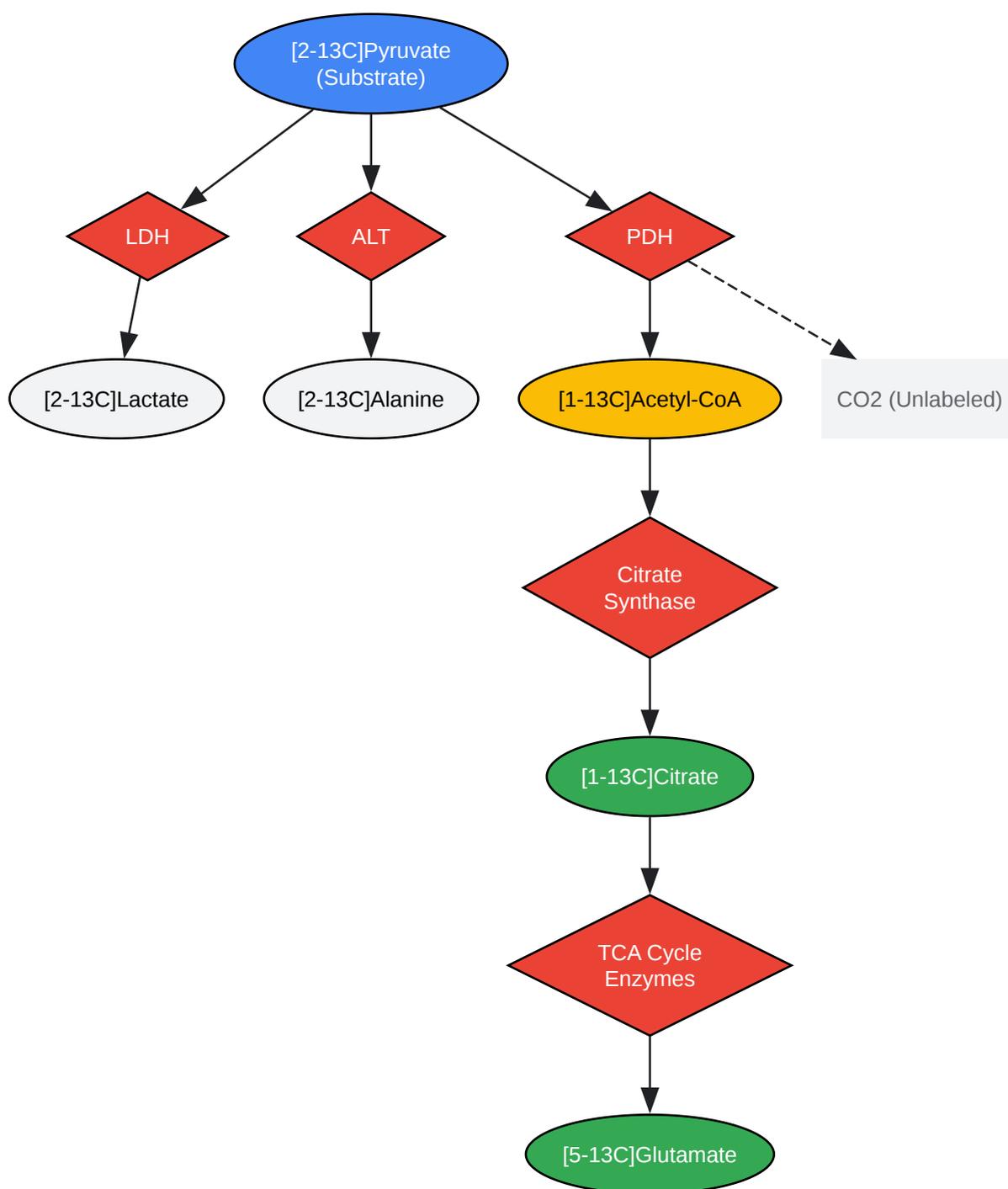
Metabolic Fate

Unlike C1-pyruvate, which probes Lactate Dehydrogenase (LDH), C2-pyruvate probes Pyruvate Dehydrogenase (PDH) and the subsequent TCA cycle flux.[\[1\]](#)

Pathway Logic:

- [2-13C]Pyruvate enters the mitochondria.
- PDH converts it to [1-13C]Acetyl-CoA (and unlabeled CO₂).
- Citrate Synthase condenses Acetyl-CoA with Oxaloacetate to form [1-13C]Citrate.
- Aconitase/IDH converts Citrate to [5-13C]-Ketoglutarate.
- Alanine Transaminase (ALT) can also convert Pyruvate to [2-13C]Alanine (cytosolic).

Pathway Visualization



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Figure 2: Metabolic fate of the C2 label. Note that the label is retained into the TCA cycle (Citrate/Glutamate), unlike [1-13C]Pyruvate.

Acquisition Parameters (Expert Notes)

- Pulse Sequence: Use a Spectral-Spatial Excitation or a metabolite-specific EPI sequence.
- Flip Angle: Use a variable flip angle (VFA) scheme to preserve magnetization over the 60s window.
- Center Frequency: Be aware that [2-13C]Pyruvate (ketone) resonates at ~206 ppm, while [1-13C]Acetyl-CoA (carbonyl) is at ~200 ppm and [5-13C]Glutamate is at ~182 ppm. The bandwidth must cover this range (~25 ppm) without aliasing.

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Sources

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